Morpholine-4-carbothioamide
Overview
Description
Morpholine-4-carbothioamide is a chemical compound with diverse applications in chemistry and materials science. It is known for its unique molecular structure and chemical properties that make it valuable in various scientific contexts.
Synthesis Analysis
- Synthesis Approaches : A range of synthesis methods have been reported. For instance, one study detailed the synthesis of salicylaldehyde N(4)-morpholinothiosemicarbazone, a derivative of Morpholine-4-carbothioamide, revealing insights into its molecular conformation and hydrogen-bonding patterns (Buu et al., 2019). Another research outlined the synthesis of N-(2-pyridinyl)morpholine-4-carbothioamide complexes with zinc(II), nickel(II), and palladium(II) (Orysyk et al., 2012).
Molecular Structure Analysis
- Structural Details : The molecular structure of Morpholine-4-carbothioamide derivatives demonstrates various intramolecular interactions and configurations. For example, salicylaldehyde N(4)-morpholinothiosemicarbazone showed intramolecular O—H⋯N and C—H⋯S interactions with a slightly twisted molecular structure (Buu et al., 2019).
Chemical Reactions and Properties
- Chemical Reactivity : Research has shown that Morpholine-4-carbothioamide and its derivatives can engage in various chemical reactions. For example, a study on the reactivity of morpholine-1-carbothioic acid derivatives highlighted their reaction with electrophiles and nucleophiles (Fathalla et al., 2002).
Scientific Research Applications
Antimicrobial and Antifungal Applications :
- Adamantane-Isothiourea derivatives, prepared from N-(adamantan-1-yl)morpholine-4-carbothioamide, displayed potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017).
- N-Acyl-morpholine-4-carbothioamides showed high activity against bacterial and fungal strains and exhibited excellent antioxidant potential (Aziz et al., 2020).
- Various morpholine derivatives containing an azole nucleus were found to have antimicrobial and antiurease activities, particularly against Mycobacterium smegmatis and Candida albicans (Bektaş et al., 2012).
Hypoglycemic Activities :
- Certain derivatives of morpholine-4-carbothioamide were found to produce a potent dose-independent reduction of serum glucose levels in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).
Synthesis of Complex Structures :
- Morpholine-4-carbothioamide derivatives have been used in the synthesis of various complex molecular structures, such as thiazolidinone and thiazoline derivatives, which showed good antitubercular activities (Başoğlu et al., 2012).
- Synthesis and characterization of metal complexes with N-(2-pyridinyl)morpholine-4-carbothioamide revealed interesting coordination properties and potential applications in material science (Orysyk et al., 2012).
Safety And Hazards
Future Directions
The future directions for Morpholine-4-carbothioamide could involve further exploration of its antibacterial and antifungal activities . In silico studies suggest that certain derivatives of Morpholine-4-carbothioamide could serve as a structural model for the design of novel and potent antibacterial agents .
properties
IUPAC Name |
morpholine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBUBZXFUYMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368453 | |
Record name | morpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-4-carbothioamide | |
CAS RN |
14294-10-1 | |
Record name | 4-Morpholinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14294-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarbothioamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014294101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholinecarbothioamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | morpholine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Morpholinecarbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MORPHOLINECARBOTHIOAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ7FSS2FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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